molecular formula C8H14ClN3 B1413463 (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride CAS No. 1821743-28-5

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B1413463
CAS No.: 1821743-28-5
M. Wt: 187.67 g/mol
InChI Key: ZIFUNXQBKBEWIW-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride is a chiral organic compound featuring a cyclopentane ring substituted with a pyrazole moiety and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentanone and 1H-pyrazole.

    Formation of Intermediate: Cyclopentanone undergoes a reductive amination with ammonia or an amine source to form cyclopentylamine.

    Substitution Reaction: The cyclopentylamine is then reacted with 1H-pyrazole under basic conditions to form (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine.

    Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for scale, yield, and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclopentane ring, leading to various reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced pyrazole or cyclopentane derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its chiral nature.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Studied for its ability to bind to specific biological receptors.

Medicine

    Drug Development: Investigated as a potential therapeutic agent for various conditions.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyclopentane ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(1H-imidazol-1-yl)cyclopentan-1-amine hydrochloride
  • (1R,2R)-2-(1H-triazol-1-yl)cyclopentan-1-amine hydrochloride

Uniqueness

  • Structural Features : The presence of the pyrazole ring distinguishes it from other similar compounds, providing unique electronic and steric properties.
  • Chirality : The specific (1R,2R) configuration offers distinct interactions with chiral biological targets, enhancing its potential as a selective agent in research and therapeutic applications.

This comprehensive overview highlights the significance of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride in various scientific and industrial fields

Properties

IUPAC Name

(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFUNXQBKBEWIW-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N2C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Reactant of Route 2
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Reactant of Route 3
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Reactant of Route 5
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.